Methylcarbamyl PAF C-8

Description

Properties

Molecular Formula |

C18H39N2O7P |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

[2-(methylcarbamoyloxy)-3-octoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C18H39N2O7P/c1-6-7-8-9-10-11-13-24-15-17(27-18(21)19-2)16-26-28(22,23)25-14-12-20(3,4)5/h17H,6-16H2,1-5H3,(H-,19,21,22,23) |

InChI Key |

OUTYDBKAYFQMHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Methylcarbamyl PAF C-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcarbamyl Platelet-Activating Factor C-8 (Methylcarbamyl PAF C-8 or MC-PAF C-8) is a synthetic analog of the naturally occurring lipid mediator, Platelet-Activating Factor (PAF). Structurally, it is the C-8 analog of Methylcarbamyl PAF C-16. A key feature of MC-PAF C-8 is the presence of a methylcarbamyl group at the sn-2 position, which confers resistance to degradation by the enzyme platelet-activating factor acetylhydrolase (PAF-AH).[1][2] This enhanced stability, with a half-life exceeding 100 minutes in platelet-poor plasma, makes it a valuable tool for investigating PAF-related signaling pathways and physiological effects.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the PAF receptor and the subsequent intracellular signaling cascades.

Core Mechanism of Action: PAF Receptor Agonism

This compound functions as a potent agonist of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR) found on the plasma membrane of various cell types, including platelets, neutrophils, and endothelial cells.[1][3] Its mechanism of action is initiated by binding to the PAFR, which triggers a conformational change in the receptor and initiates downstream intracellular signaling cascades.[3]

Binding Affinity and Potency

MC-PAF C-8 exhibits high affinity for the PAF receptor, competing with endogenous PAF for binding.[4] While it is a potent agonist, its binding affinity is slightly lower than that of native PAF. In human polymorphonuclear neutrophils, the dissociation constant (Kd) for MC-PAF C-8 has been determined to be 1.1 nM, compared to 0.2 nM for PAF.[4] Despite this difference, it is nearly equipotent with PAF C-16 in inducing platelet aggregation.[2]

Quantitative Pharmacological Data

The following table summarizes key quantitative data related to the pharmacological activity of this compound and its analogs.

| Parameter | Value | Cell/System | Reference |

| Half-life | > 100 minutes | Platelet-poor plasma | [1][2] |

| Dissociation Constant (Kd) | 1.1 nM | Human polymorphonuclear neutrophils | [4] |

| Dissociation Constant (Kd) for PAF | 0.2 nM | Human polymorphonuclear neutrophils | [4] |

| Binding Sites per cell (CPAF) | 14,800 | Raji lymphoblasts | [5] |

| Dissociation Constant (Kd) (CPAF) | 2.9 ± 0.9 nM | Raji lymphoblasts | [5] |

Downstream Signaling Pathways

Upon binding of this compound to the PAFR, a cascade of intracellular signaling events is initiated. The primary pathways activated include the Mitogen-Activated Protein Kinase (MAPK) pathway and the induction of early response genes.

Mitogen-Activated Protein Kinase (MAPK) Activation

In NRK-49 cells that overexpress the PAF receptor, MC-PAF C-8 has been shown to activate mitogen-activated protein kinase (MAPK).[1][2] The MAPK cascade is a crucial signaling pathway that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

Figure 1: Simplified signaling pathway of MAPK activation by MC-PAF C-8.

Induction of c-myc and c-fos Expression

A significant consequence of PAFR activation by MC-PAF C-8 is the induction of the proto-oncogenes c-myc and c-fos.[1][2] These are early response genes that play critical roles in cell cycle progression and proliferation. Their induction is a downstream effect of the MAPK signaling cascade.

Cellular and Physiological Effects

The activation of the aforementioned signaling pathways by this compound culminates in a variety of cellular and physiological responses.

Platelet Aggregation

MC-PAF C-8 is a potent inducer of platelet aggregation, with an efficacy nearly equal to that of PAF C-16.[2] This effect is a direct result of PAFR activation on the surface of platelets.

Cell Cycle Arrest

In NRK-49 cells, MC-PAF C-8 has been observed to induce cell cycle arrest in the G1 phase.[1][2] This suggests a potential role for PAF signaling in the regulation of cell proliferation and may have implications for its use in cancer research.[2]

Figure 2: Logical diagram of MC-PAF C-8 induced G1 phase cell cycle arrest.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are summarized below.

Platelet Aggregation Assay

-

Objective: To measure the ability of this compound to induce platelet aggregation.

-

Methodology:

-

Preparation of platelet-rich plasma (PRP) from whole blood by centrifugation.

-

Adjustment of platelet count in PRP to a standardized concentration.

-

Aliquots of PRP are placed in an aggregometer cuvette with a stir bar at 37°C.

-

A baseline light transmission is established.

-

This compound (or a control substance) is added to the cuvette.

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

-

MAPK Activation Assay (Western Blot)

-

Objective: To detect the activation (phosphorylation) of MAPK in response to this compound.

-

Methodology:

-

Culture of cells (e.g., NRK-49) to an appropriate confluency.

-

Serum starvation of cells to reduce basal MAPK activity.

-

Treatment of cells with this compound for various time points.

-

Lysis of cells to extract total protein.

-

Quantification of protein concentration using a standard assay (e.g., BCA assay).

-

Separation of proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking of the membrane to prevent non-specific antibody binding.

-

Incubation with a primary antibody specific for the phosphorylated form of a MAPK (e.g., phospho-ERK).

-

Incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection of the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Gene Expression Analysis (RT-qPCR)

-

Objective: To quantify the expression levels of c-myc and c-fos mRNA following treatment with this compound.

-

Methodology:

-

Cell culture and treatment with this compound as described for the MAPK assay.

-

Extraction of total RNA from the cells.

-

Reverse transcription of RNA to complementary DNA (cDNA).

-

Real-time quantitative PCR (RT-qPCR) using specific primers for c-myc, c-fos, and a housekeeping gene (for normalization).

-

Analysis of the amplification data to determine the relative fold change in gene expression.

-

Figure 3: General experimental workflow for characterizing MC-PAF C-8's mechanism of action.

Conclusion

This compound is a stable and potent agonist of the PAF receptor. Its resistance to enzymatic degradation makes it a reliable tool for studying PAF-mediated signaling. The mechanism of action involves binding to the PAFR, leading to the activation of the MAPK signaling pathway and the subsequent induction of early response genes such as c-myc and c-fos. These molecular events translate into significant cellular responses, including platelet aggregation and G1 phase cell cycle arrest. The detailed understanding of its mechanism of action underscores its importance in research related to inflammation, cardiovascular diseases, and oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-O-alkyl-2-N-methylcarbamyl-glycerophosphocholine: a biologically potent, non-metabolizable analog of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of carbamyl-platelet-activating factor to the Raji lymphoblast platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Metabolically Stable PAF Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and methodologies for evaluating the biological activity of metabolically stable Platelet-Activating Factor (PAF) analogs. PAF, a potent phospholipid mediator, plays a crucial role in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. However, its therapeutic potential is limited by its rapid metabolic inactivation. This guide focuses on metabolically stable PAF analogs, designed to overcome this limitation, and provides a comprehensive overview of their biological evaluation, including detailed experimental protocols, quantitative activity data, and visualization of relevant signaling pathways.

Introduction to Platelet-Activating Factor and its Metabolically Stable Analogs

Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a highly potent lipid signaling molecule. Its biological effects are mediated through the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR) found on the surface of various cell types, including platelets, neutrophils, macrophages, and endothelial cells. The binding of PAF to its receptor triggers a cascade of intracellular signaling events, leading to diverse cellular responses.

The inherent metabolic instability of PAF, primarily due to the hydrolysis of the acetyl group at the sn-2 position by PAF acetylhydrolase (PAF-AH), curtails its duration of action. To address this, researchers have developed a variety of metabolically stable PAF analogs. These modifications often involve replacing the labile acetyl group with other functional groups or altering the glycerol (B35011) backbone to hinder enzymatic degradation. These analogs can act as either agonists, mimicking the effects of PAF, or antagonists, blocking the effects of PAF, and hold significant promise for therapeutic interventions in various inflammatory and thrombotic diseases.

Quantitative Biological Activity of Metabolically Stable PAF Analogs

The biological activity of metabolically stable PAF analogs is typically quantified using various in vitro assays. The most common parameters measured are the half-maximal inhibitory concentration (IC50) for antagonists and the half-maximal effective concentration (EC50) for agonists. The equilibrium dissociation constant (Ki) is also determined to assess the binding affinity of the analogs to the PAF receptor.

Below are tables summarizing the quantitative biological data for a selection of metabolically stable PAF analogs.

Table 1: Inhibitory Activity (IC50) of Metabolically Stable PAF Antagonists on Platelet Aggregation

| Compound | Modification | IC50 (µM) | Reference |

| CV-6209 | Acylcarbamoyl and quaternary cyclic ammonium (B1175870) moieties replacing phosphate (B84403) and trimethylammonium groups | 0.075 | [1] |

| PMS 601 | Piperazine derivative | 8 | [2] |

| Acyl-PAF | Acyl group at sn-1 instead of ether linkage | - (functions as a partial antagonist) | [3] |

Table 2: Agonist and Antagonist Activity of Various PAF Analogs

| Compound | Assay | Activity Metric | Value | Reference |

| CV-6209 | PAF-induced rabbit platelet aggregation | IC50 | 7.5 x 10⁻⁸ M | [1] |

| PMS 601 | Anti-PAF activity | IC50 | 8 µM | [2] |

| Yangambin | PAF receptor binding (competitive) | Antagonist | - | [4] |

| 1-O-hexadecyl-2-C,O-dimethyl-rac-glycero-3-phosphocholine | Platelet-activating activity | Inactive | - | [5] |

| 1-O-hexadecyl-2-C-methyl-rac-glycero-3-phosphocholine | Platelet-activating activity | Inactive | - | [5] |

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of metabolically stable PAF analogs.

Platelet Aggregation Assay

This assay is fundamental for assessing the pro-aggregatory (agonist) or anti-aggregatory (antagonist) effects of PAF analogs.

Protocol:

-

Blood Collection: Draw whole blood from healthy human donors into tubes containing 3.8% (w/v) sodium citrate (B86180) as an anticoagulant (9:1, blood:citrate ratio).

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at 200 x g for 15 minutes at room temperature. Carefully collect the upper PRP layer.

-

Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain PPP, which is used as a reference (100% aggregation).

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using autologous PPP.

-

Aggregation Measurement:

-

Pre-warm the PRP samples to 37°C in an aggregometer.

-

For antagonist testing, pre-incubate the PRP with the test compound for a specified time (e.g., 5 minutes) before adding the agonist.

-

Initiate platelet aggregation by adding a known concentration of PAF (agonist).

-

Monitor the change in light transmission for a set period (e.g., 5-10 minutes). An increase in light transmission corresponds to platelet aggregation.

-

-

Data Analysis: Determine the percentage of aggregation relative to the PPP control. For antagonists, calculate the IC50 value, which is the concentration of the analog that inhibits PAF-induced platelet aggregation by 50%. For agonists, determine the EC50 value, the concentration that induces 50% of the maximal aggregation.

Measurement of Superoxide (B77818) Anion (O₂⁻) Generation by Macrophages

This assay evaluates the ability of PAF analogs to stimulate the production of reactive oxygen species (ROS) in phagocytic cells like macrophages, a key event in inflammation.

Protocol:

-

Macrophage Isolation and Culture: Isolate peritoneal or alveolar macrophages from appropriate animal models (e.g., rats, mice) and culture them in a suitable medium.

-

Cell Preparation: Adhere the macrophages to a 96-well plate and wash to remove non-adherent cells.

-

Superoxide Detection Reagent: Prepare a solution of a suitable detection reagent, such as lucigenin (B191737) or cytochrome c.

-

Stimulation and Measurement:

-

Add the detection reagent to the cells.

-

Stimulate the cells with the PAF analog at various concentrations.

-

Measure the chemiluminescence (for lucigenin) or absorbance change (for cytochrome c reduction) over time using a microplate reader.

-

-

Data Analysis: Quantify the amount of superoxide produced. For agonists, determine the EC50 value for superoxide generation.

PAF Receptor Binding Assay

This competitive binding assay determines the affinity of PAF analogs for the PAF receptor.

Protocol:

-

Membrane Preparation: Isolate platelet or other cell membranes rich in PAF receptors. This typically involves cell lysis and differential centrifugation.

-

Radioligand: Use a radiolabeled PAF analog, such as [³H]PAF, as the ligand.

-

Competitive Binding:

-

In a series of tubes, incubate the cell membranes with a fixed concentration of the radioligand.

-

Add increasing concentrations of the unlabeled metabolically stable PAF analog (the competitor).

-

Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled PAF (non-specific binding).

-

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value, which is the concentration of the analog that displaces 50% of the specifically bound radioligand.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

The biological effects of PAF and its analogs are initiated by the activation of the PAF receptor and the subsequent triggering of intracellular signaling cascades. Understanding these pathways is crucial for the rational design and development of novel therapeutic agents.

PAF Receptor Signaling Pathway

Upon binding of an agonist, the PAF receptor activates heterotrimeric G proteins, primarily Gq and Gi.

Caption: PAF Receptor Agonist Signaling Pathway.

Activation of Gq leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events culminate in various cellular responses, including platelet aggregation and inflammation. The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, which can also modulate cellular functions.

Experimental Workflow for Evaluating PAF Analog Activity

The following diagram illustrates a typical workflow for the comprehensive evaluation of a novel metabolically stable PAF analog.

Caption: Workflow for PAF Analog Biological Evaluation.

This workflow begins with the synthesis of the analog, followed by a series of in vitro assays to determine its binding affinity and functional activity. The quantitative data obtained are then analyzed to establish structure-activity relationships, which guide the selection of promising candidates for further evaluation in more complex in vivo models of disease.

Conclusion

The development of metabolically stable PAF analogs represents a promising strategy for targeting a range of inflammatory and thrombotic disorders. A thorough and systematic biological evaluation is critical to identify and characterize potent and selective lead compounds. This guide provides a foundational framework for researchers in the field, outlining the key quantitative assays, detailed experimental protocols, and the underlying signaling pathways. By employing these methodologies, scientists can effectively advance the discovery and development of novel therapeutics targeting the PAF signaling system.

References

- 1. Platelet activating factor antagonists: synthesis and structure-activity studies of novel PAF analogues modified in the phosphorylcholine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships in platelet-activating factor (PAF). 10. From PAF antagonism to inhibition of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and molecular dynamics insights into the competitive inhibition of the platelet-activating factor receptor by acyl-PAF - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biochemical studies of analogs of platelet-activating factor bearing a methyl group at C2 of the glycerol backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methylcarbamyl PAF C-8: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methylcarbamyl Platelet-Activating Factor C-8 (MC-PAF C-8), a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF). This document details its chemical structure and properties, biological activity, and the signaling pathways it modulates. Furthermore, it offers detailed experimental protocols for key assays relevant to its study and mandatory visualizations to illustrate complex biological processes and experimental workflows. This guide is intended to be a valuable resource for researchers in the fields of cardiovascular disease, inflammation, and oncology.

Chemical Structure and Properties

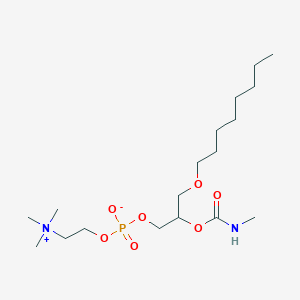

Methylcarbamyl PAF C-8, systematically named 1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine, is a synthetic analog of the naturally occurring Platelet-Activating Factor. The defining structural feature of MC-PAF C-8 is the replacement of the acetyl group at the sn-2 position of the glycerol (B35011) backbone with a more stable methylcarbamyl group. This modification confers resistance to hydrolysis by PAF acetylhydrolase (PAF-AH), significantly increasing its biological half-life. The "C-8" designation refers to the eight-carbon alkyl chain at the sn-1 position.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine | N/A |

| Molecular Formula | C₁₈H₃₉N₂O₇P | [1] |

| Molecular Weight | 426.5 g/mol | [1] |

| CAS Number | Not available for C-8; 91575-58-5 for C-16 analog | [2][3] |

| Appearance | A solution in ethanol | [2] |

| Solubility | DMF: 25 mg/ml, DMSO: 25 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 25 mg/ml | [2] |

| Purity | ≥98% | [3] |

| Storage | Store at -20°C as a solution in an organic solvent. | N/A |

Synthesis

-

Starting Material: The synthesis would commence with 1-O-octyl-sn-glycero-3-phosphorylcholine, the lyso-PAF C-8 precursor.

-

Carbamoylation: The hydroxyl group at the sn-2 position of the glycerol backbone would be reacted with methyl isocyanate in the presence of a suitable base to form the methylcarbamate ester.

-

Purification: The final product would be purified using chromatographic techniques, such as column chromatography, to yield high-purity this compound.

Biological Activity and Signaling Pathways

This compound is a potent and stable agonist of the Platelet-Activating Factor receptor (PAFR), a G-protein coupled receptor. Its resistance to degradation by PAF-AH results in a prolonged biological half-life of over 100 minutes in platelet-poor plasma, making it a valuable tool for studying PAF-mediated signaling.[2][4]

Platelet Aggregation

Similar to endogenous PAF, MC-PAF C-8 is a potent inducer of platelet aggregation.[2][4] This activity is nearly equipotent to its C-16 analog.[2][4]

Cellular Signaling

Upon binding to the PAFR, this compound activates downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway.[5] This activation leads to the phosphorylation of MAPK (p-MAPK), which in turn translocates to the nucleus and induces the expression of immediate-early genes such as c-myc and c-fos.[2][4] These genes are critically involved in cell cycle progression, proliferation, and differentiation.

The following diagram illustrates the signaling pathway initiated by this compound:

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to measure platelet aggregation induced by this compound.[6][7][8]

Experimental Workflow:

Methodology:

-

Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.8% sodium citrate.

-

PRP and PPP Preparation:

-

Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Further centrifuge the remaining blood at 2000 x g for 20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Assay Procedure:

-

Pre-warm PRP aliquots to 37°C.

-

Add a baseline reading of PRP in the aggregometer.

-

Add varying concentrations of this compound to the PRP.

-

Record the change in light transmittance for 5-10 minutes as platelets aggregate.

-

-

Data Analysis: Plot the percentage of aggregation against time to generate aggregation curves.

Western Blot for MAPK Activation

This protocol details the detection of phosphorylated MAPK (p-MAPK) in cell lysates following stimulation with this compound.[1][9]

Experimental Workflow:

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., endothelial cells, monocytes) to 80-90% confluency. Starve the cells in serum-free media for 12-24 hours, then treat with various concentrations of this compound for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated MAPK (p-MAPK) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

RT-qPCR for c-myc and c-fos Gene Expression

This protocol outlines the quantification of c-myc and c-fos mRNA levels in cells treated with this compound using real-time quantitative PCR.[10][11][12]

Experimental Workflow:

Methodology:

-

Cell Culture and Treatment: Treat cells with this compound as described in the Western blot protocol.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

qPCR:

-

Perform real-time PCR using SYBR Green or TaqMan probes specific for c-myc, c-fos, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Use appropriate PCR cycling conditions.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the Platelet-Activating Factor. Its enhanced stability and potent biological activity make it an ideal compound for in-depth studies of PAFR-mediated signaling in various cellular contexts. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the multifaceted effects of this important synthetic lipid mediator.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Methylcarbamoyl PAF C-16 - Cayman Chemical [bioscience.co.uk]

- 4. Methylcarbamyl PAF C-16 | CAS 91575-58-5 | Cayman Chemical | Biomol.com [biomol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. neoplasiaresearch.com [neoplasiaresearch.com]

- 12. researchgate.net [researchgate.net]

The Role of Methylcarbamyl PAF C-8 in Activating the MAPK Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcarbamyl Platelet-Activating Factor C-8 (MCP-C-8), a stable synthetic analog of Platelet-Activating Factor (PAF), is a potent agonist of the PAF receptor (PAFR). Its resistance to degradation by acetylhydrolases makes it a valuable tool for investigating PAF-mediated signaling cascades. This technical guide provides an in-depth analysis of the pivotal role of MCP-C-8 in activating the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling network regulating a myriad of cellular processes including growth, differentiation, inflammation, and apoptosis. This document outlines the signaling cascade from PAFR engagement to the activation of the core MAPK subfamilies—ERK, p38, and JNK—supported by available quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Introduction to Methylcarbamyl PAF C-8 and the MAPK Pathway

This compound (also known as Carbamyl-PAF C-8) is a synthetic analog of the naturally occurring lipid mediator, Platelet-Activating Factor. By substituting the acetyl group at the sn-2 position with a more stable methylcarbamyl group, MCP-C-8 exhibits enhanced resistance to enzymatic hydrolysis, ensuring a longer half-life and more sustained receptor activation in experimental settings. Like PAF, MCP-C-8 exerts its biological effects by binding to and activating the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).

The Mitogen-Activated Protein Kinase (MAPK) pathway is a highly conserved signaling module that transduces extracellular stimuli into intracellular responses. In mammals, the three major MAPK subfamilies are:

-

Extracellular signal-regulated kinases (ERK1/2): Primarily associated with cell proliferation, differentiation, and survival.

-

p38 MAPKs: Activated by cellular stress and inflammatory cytokines, playing a key role in inflammation and apoptosis.

-

c-Jun N-terminal kinases (JNKs): Also activated by stress and inflammatory signals, and are critically involved in apoptosis and cellular reprogramming.

Activation of the PAFR by agonists such as MCP-C-8 has been shown to trigger the MAPK cascade, thereby influencing a wide range of physiological and pathological processes.

The Signaling Cascade: From PAFR to MAPK Activation

The activation of the MAPK pathway by this compound is a multi-step process initiated by its binding to the PAF receptor. This interaction triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins. The subsequent signaling cascade involves several key second messengers and protein kinases.

G-Protein Coupling

The PAF receptor is known to couple to both pertussis toxin-sensitive (Gαi) and -insensitive (Gαq) G-proteins.[1] This dual coupling allows for the activation of multiple downstream effector enzymes.

-

Gαq activation leads to the stimulation of Phospholipase C (PLC).[2]

-

Gαi activation can also contribute to MAPK activation through different mechanisms, including the release of Gβγ subunits which can activate Phosphoinositide 3-kinase (PI3K).[3][4]

Key Signaling Intermediates

Following G-protein activation, several downstream molecules are crucial for relaying the signal to the MAPK module:

-

Phospholipase C (PLC): Activated by Gαq, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[2]

-

Protein Kinase C (PKC): This family of serine/threonine kinases, activated by DAG and calcium, can phosphorylate and activate downstream targets, including components of the MAPK cascade such as Raf-1.[2][5]

-

Phosphoinositide 3-Kinase (PI3K): Activated by Gβγ subunits, PI3K phosphorylates phosphoinositides to generate PIP3, which acts as a docking site for various signaling proteins, ultimately contributing to MAPK activation.[2][3]

The convergence of these signaling branches leads to the sequential activation of the MAPK kinase kinase (MAPKKK), MAPK kinase (MAPKK), and finally the MAPK (ERK, p38, or JNK).

Quantitative Data on MAPK Activation

While specific quantitative dose-response and detailed time-course data for this compound are limited in publicly available literature, studies using the natural ligand PAF provide valuable insights that are largely applicable to its stable analog.

Time-Course of MAPK Phosphorylation by PAF

Studies in various cell types have demonstrated a rapid and transient activation of MAPK pathways following PAF stimulation.

| MAPK Subfamily | Cell Type | Time to Peak Activation | Reference |

| p38 | Human Mononuclear Cells | 5 minutes | [6] |

| ERK | Human Airway Smooth Muscle Cells | ~5-10 minutes | [7] |

| JNK | Human Airway Smooth Muscle Cells | 15 minutes | [8] |

Note: The precise timing of peak activation can vary depending on the cell type and experimental conditions.

Dose-Response of MAPK Activation

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of this compound in activating the MAPK pathway.

Cell Culture and Stimulation

-

Cell Line Selection: Choose a cell line endogenously expressing the PAF receptor (e.g., human neutrophils, macrophages, or various cancer cell lines) or a cell line stably transfected with the PAFR.

-

Cell Culture: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Serum Starvation: Prior to stimulation, serum-starve the cells for 12-24 hours in a serum-free or low-serum medium. This step is crucial to reduce basal levels of MAPK activation.

-

MCP-C-8 Stimulation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO).

-

Dilute the MCP-C-8 to the desired final concentrations in a serum-free medium immediately before use.

-

For dose-response experiments , treat the cells with a range of MCP-C-8 concentrations for a fixed time point (e.g., 10 minutes).

-

For time-course experiments , treat the cells with a fixed concentration of MCP-C-8 for various durations (e.g., 0, 2, 5, 10, 30, and 60 minutes).

-

-

Cell Lysis: Following stimulation, immediately place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Western Blotting for Phosphorylated MAPK

-

Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes at 95°C to denature the proteins.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the acrylamide (B121943) gel will depend on the molecular weight of the target proteins (typically 10-12% for MAPKs).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK), p38 (p-p38), and JNK (p-JNK) overnight at 4°C with gentle agitation. The antibody dilution should be optimized as per the manufacturer's instructions.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies that recognize the total protein levels of ERK, p38, and JNK.

Visualizing the Signaling Pathways and Workflows

Signaling Pathway Diagram

Caption: MCP-C-8 activates MAPK pathways via PAFR and G-proteins.

Experimental Workflow Diagram

Caption: Workflow for analyzing MAPK phosphorylation by Western blot.

Conclusion

This compound is a powerful pharmacological tool for elucidating the complex signaling networks initiated by the Platelet-Activating Factor receptor. Its activation of the MAPK pathway through a G-protein-dependent cascade involving key intermediates such as PLC, PKC, and PI3K underscores the central role of PAFR in regulating fundamental cellular responses. While further research is needed to delineate the precise quantitative and kinetic parameters of MCP-C-8-induced MAPK activation, the information and protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the multifaceted role of this signaling axis in health and disease.

References

- 1. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 3. Molecular basis for the activation of PAF receptor by PAF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of the JNK signalling pathway by macrophage migration inhibitory factor (MIF) and dependence on CXCR4 and CD74 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signalling from TPA to MAP kinase requires protein kinase C, raf and MEK: reconstitution of the signalling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Priming interleukin 8 production: role of platelet-activating factor and p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Time-course of c-Jun N-terminal kinase activation after cerebral ischemia and effect of D-JNKI1 on c-Jun and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diesel exhaust particles activate p38 MAP kinase to produce interleukin 8 and RANTES by human bronchial epithelial cells and N-acetylcysteine attenuates p38 MAP kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Induction of c-myc and c-fos Expression by Methylcarbamyl PAF C-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the molecular mechanisms by which Methylcarbamyl PAF C-8 (MC-PAF C-8), a stable analog of Platelet-Activating Factor (PAF), induces the expression of the immediate-early genes c-myc and c-fos. MC-PAF C-8, by virtue of its resistance to degradation by PAF acetylhydrolase (PAF-AH), serves as a potent and reliable agonist of the Platelet-Activating Factor Receptor (PAFR). Activation of PAFR by MC-PAF C-8 initiates a signal transduction cascade, prominently featuring the Mitogen-Activated Protein Kinase (MAPK) pathway, which culminates in the transcriptional activation of c-myc and c-fos. These proto-oncogenes are critical regulators of cell cycle progression, proliferation, and differentiation, making the pathway a significant area of investigation in both physiological and pathological contexts, including cancer and cardiovascular diseases. This document provides a comprehensive overview of the signaling pathway, detailed experimental protocols for its investigation, and a summary of expected quantitative outcomes.

Introduction

Immediate-early genes (IEGs), such as c-myc and c-fos, are rapidly and transiently expressed in response to a wide array of extracellular stimuli, without the need for de novo protein synthesis. Their protein products, in turn, act as transcription factors that regulate the expression of downstream genes involved in cellular processes like proliferation, differentiation, and apoptosis. The induction of c-myc and c-fos is a hallmark of cellular activation and is often mediated by signaling pathways initiated at the cell surface.

This compound is a synthetic, non-metabolizable analog of Platelet-Activating Factor (PAF), a potent phospholipid mediator. Its stability allows for precise and sustained activation of the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). Research has demonstrated that in rat kidney fibroblasts (NRK-49F) overexpressing the PAFR, MC-PAF C-8 is a potent inducer of both c-myc and c-fos expression through the activation of the MAPK pathway. Understanding this mechanism is crucial for elucidating the broader roles of PAF signaling in cell biology and for the development of therapeutics targeting this axis.

The Signaling Pathway: From PAF Receptor to Gene Expression

The induction of c-myc and c-fos by MC-PAF C-8 is a multi-step process that begins with the binding of the ligand to its receptor and culminates in the nucleus with the transcription of the target genes.

2.1. PAF Receptor Activation

MC-PAF C-8 binds to the PAF receptor on the cell surface. This binding event induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins. The PAF receptor is known to couple to multiple G-protein subtypes, including Gq and Gi, which initiate distinct downstream signaling cascades.

2.2. Downstream Signaling: The MAPK/ERK Pathway

A key pathway activated by the PAF receptor is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) branch. The activation of this pathway proceeds as follows:

-

Activation of Ras: G-protein activation leads to the activation of the small GTPase, Ras.

-

Activation of the Kinase Cascade: Activated Ras recruits and activates Raf (a MAP Kinase Kinase Kinase or MAPKKK). Raf then phosphorylates and activates MEK (a MAP Kinase Kinase or MAPKK).

-

Activation of ERK: MEK, in turn, phosphorylates and activates ERK1/2 (a MAP Kinase).

-

Nuclear Translocation of ERK: Activated, phosphorylated ERK (p-ERK) translocates from the cytoplasm to the nucleus.

2.3. Transcriptional Activation of c-myc and c-fos

Once in the nucleus, p-ERK phosphorylates and activates a variety of transcription factors, which then bind to specific regulatory elements in the promoters of c-myc and c-fos, driving their transcription.

-

c-fos Induction: The promoter of the c-fos gene contains a Serum Response Element (SRE) which binds the Serum Response Factor (SRF). p-ERK can phosphorylate and activate the Ternary Complex Factor (TCF) family of proteins (e.g., Elk-1), which then forms a complex with SRF at the SRE to robustly activate c-fos transcription.

-

c-myc Induction: The regulation of c-myc transcription is more complex and can be influenced by multiple signaling pathways. p-ERK can contribute to c-myc induction by phosphorylating and activating transcription factors that bind to E-box elements in the c-myc promoter.

The following diagram illustrates the signaling pathway from MC-PAF C-8 binding to the PAF receptor to the expression of c-myc and c-fos.

Quantitative Data

The induction of c-myc and c-fos is transient, with mRNA levels peaking at different times post-stimulation. The following tables summarize representative quantitative data for the induction of these genes by PAF receptor agonists. The exact fold induction can vary depending on the cell type, agonist concentration, and experimental conditions.

Table 1: Time Course of c-myc and c-fos mRNA Expression

| Time Post-Stimulation | c-fos mRNA Fold Induction (relative to control) | c-myc mRNA Fold Induction (relative to control) |

| 0 min | 1 | 1 |

| 15 min | 10 - 20 | 2 - 4 |

| 30 min | 20 - 50 | 5 - 10 |

| 60 min | 5 - 10 | 10 - 20 |

| 120 min | 1 - 2 | 5 - 10 |

| 240 min | ~1 | 2 - 4 |

Table 2: Dose-Response of MC-PAF C-8 on c-myc and c-fos Expression (at peak expression time)

| MC-PAF C-8 Concentration | c-fos mRNA Fold Induction (at 30 min) | c-myc mRNA Fold Induction (at 60 min) |

| 0 nM (Control) | 1 | 1 |

| 1 nM | 5 - 10 | 3 - 6 |

| 10 nM | 20 - 40 | 10 - 15 |

| 100 nM | 30 - 50 | 15 - 20 |

| 1 µM | 30 - 50 | 15 - 20 |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the induction of c-myc and c-fos by MC-PAF C-8.

4.1. Cell Culture and Treatment

-

Cell Line: Rat Kidney Fibroblasts (NRK-49F) stably overexpressing the human PAF receptor.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Protocol:

-

Culture NRK-49F-PAFR cells to ~80% confluency.

-

Serum-starve the cells for 24 hours in DMEM containing 0.5% FBS to synchronize them in a quiescent state (G0).

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol (B145695) or DMSO).

-

Treat the serum-starved cells with the desired concentration of MC-PAF C-8 for the indicated time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

Harvest the cells at each time point for subsequent analysis (RNA or protein extraction).

-

4.2. Northern Blot Analysis for c-myc and c-fos mRNA

This method allows for the detection and quantification of specific mRNA transcripts.

-

Materials:

-

Total RNA extraction kit (e.g., TRIzol)

-

Formaldehyde, formamide, MOPS buffer

-

Agarose

-

Nylon membrane

-

Radioactively or non-radioactively labeled DNA probes specific for rat c-myc and c-fos

-

Hybridization buffer

-

Phosphorimager or X-ray film

-

-

Protocol:

-

RNA Extraction: Extract total RNA from treated and control cells according to the manufacturer's protocol.

-

Gel Electrophoresis: Separate 10-20 µg of total RNA per lane on a denaturing formaldehyde-agarose gel.

-

Transfer: Transfer the separated RNA to a positively charged nylon membrane via capillary or vacuum blotting.

-

UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.

-

Probe Labeling: Label the c-myc and c-fos DNA probes (e.g., with ³²P-dCTP using a random priming kit).

-

Hybridization: Pre-hybridize the membrane in hybridization buffer, then add the labeled probe and incubate overnight at the appropriate temperature (e.g., 42°C or 65°C depending on the buffer).

-

Washing: Wash the membrane under stringent conditions to remove non-specifically bound probe.

-

Detection: Expose the membrane to a phosphorimager screen or X-ray film to visualize the bands corresponding to c-myc and c-fos mRNA.

-

Quantification: Quantify the band intensity using densitometry software and normalize to a housekeeping gene (e.g., GAPDH or β-actin).

-

4.3. Western Blot Analysis for c-Myc and c-Fos Protein

This technique is used to detect and quantify the levels of specific proteins.

-

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Primary antibodies against c-Myc and c-Fos

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Protocol:

-

Protein Extraction: Lyse the treated and control cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc or c-Fos overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, add ECL substrate, and detect the chemiluminescent signal using an imaging system.

-

Quantification: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

-

4.4. MAPK/ERK Activation Assay (Phospho-ERK Western Blot)

This assay measures the activation of the ERK pathway by detecting the phosphorylated form of ERK.

-

Materials:

-

Same as for Western blot analysis.

-

Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

-

Protocol:

-

Follow the Western blot protocol as described above.

-

Probe one membrane with an antibody specific for p-ERK1/2.

-

To normalize for the total amount of ERK, either strip the same membrane and re-probe with an antibody for total ERK1/2, or run a parallel gel and blot.

-

The ratio of p-ERK to total ERK indicates the level of ERK activation.

-

The following diagram outlines the general experimental workflow for studying MC-PAF C-8 induced gene expression.

Conclusion

This compound is a valuable tool for studying the physiological and pathological roles of the PAF receptor signaling pathway. Its ability to potently and stably activate the PAF receptor leads to the robust induction of the immediate-early genes c-myc and c-fos through the MAPK/ERK signaling cascade. The experimental protocols and expected quantitative outcomes detailed in this guide provide a solid foundation for researchers and drug development professionals to investigate this important cellular signaling pathway. Further research in this area will continue to unravel the complex roles of PAF signaling in health and disease, potentially leading to the development of novel therapeutic strategies.

The Stability of Methylcarbamyl PAF C-8 in Plasma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcarbamyl Platelet-Activating Factor C-8 (Methylcarbamyl PAF C-8) is a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF). Unlike its endogenous counterpart, which undergoes rapid degradation in biological systems, this compound is engineered for enhanced stability. This increased stability is crucial for its potential therapeutic applications in cardiovascular diseases and oncology, allowing for a more sustained pharmacological effect. This technical guide provides an in-depth analysis of the half-life and stability of this compound in plasma, detailing the underlying mechanisms and the experimental methodologies used for its characterization.

Quantitative Data on Plasma Stability

The primary determinant of PAF's short biological half-life is its rapid hydrolysis by the enzyme PAF acetylhydrolase (PAF-AH). This compound is specifically designed to resist this enzymatic degradation. The substitution of the acetyl group at the sn-2 position with a methylcarbamyl group confers significant resistance to hydrolysis.

| Compound | Matrix | Half-life (t½) | Key Characteristics |

| This compound | Platelet-Poor Plasma | > 100 minutes | Resistant to degradation by PAF acetylhydrolase (PAF-AH). |

Mechanism of Stability

The enhanced stability of this compound is attributed to the electronic and steric properties of the carbamate (B1207046) linkage compared to the ester linkage in native PAF. The lone pair of electrons on the nitrogen atom of the carbamate group participates in resonance, making the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by the serine residue in the active site of PAF-AH.

Experimental Protocols

The determination of the plasma half-life of this compound involves a series of well-defined experimental steps.

Preparation of Platelet-Poor Plasma (PPP)

Accurate assessment of plasma stability requires the use of platelet-poor plasma to minimize interference from platelet-derived enzymes.

-

Blood Collection: Whole blood is collected from healthy donors into tubes containing 3.2% buffered sodium citrate (B86180) as an anticoagulant. The tubes must be filled to the indicated level to ensure the correct blood-to-anticoagulant ratio.

-

First Centrifugation: The blood is centrifuged at approximately 3000-3500 RPM for 15 minutes. This separates the blood into layers of red blood cells, a buffy coat (white blood cells and platelets), and plasma.

-

Plasma Aspiration: The upper plasma layer is carefully aspirated without disturbing the buffy coat.

-

Second Centrifugation: The collected plasma is subjected to a second centrifugation step under the same conditions to pellet any remaining platelets.

-

Final Collection: The supernatant, which is now platelet-poor plasma, is carefully collected.

Understanding the role of the platelet-activating factor receptor (PAFR).

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Platelet-Activating Factor Receptor (PAFR), a key player in a multitude of physiological and pathological processes. This document details the receptor's core biology, signaling mechanisms, and its role in disease, with a focus on providing actionable data and methodologies for the scientific community.

Introduction to the Platelet-Activating Factor Receptor (PAFR)

The Platelet-Activating Factor Receptor (PAFR) is a G-protein coupled receptor (GPCR) that is activated by the potent phospholipid mediator, platelet-activating factor (PAF). As a member of the rhodopsin-like GPCR family, PAFR is integral to a wide array of biological responses. Its activation triggers intracellular signaling cascades that are pivotal in inflammation, immune responses, thrombosis, and oncogenesis. Given its central role in these processes, PAFR has emerged as a significant therapeutic target for a variety of diseases, including asthma, sepsis, cardiovascular disorders, and cancer. This guide will delve into the molecular intricacies of PAFR signaling, provide quantitative data on ligand-receptor interactions, and detail established experimental protocols for its study.

PAFR: Gene, Structure, and Expression

The human PAFR is encoded by the PTAFR gene, located on chromosome 1. The receptor protein is a classic seven-transmembrane domain protein, with its N-terminus located extracellularly and its C-terminus in the cytoplasm. PAFR is widely expressed in various tissues and cell types, including platelets, neutrophils, eosinophils, macrophages, endothelial cells, and smooth muscle cells. Its expression is also noted in the central nervous system, heart, lungs, and kidneys.

Ligands: Agonists and Antagonists

The primary endogenous agonist for PAFR is 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine (PAF). In addition to PAF, other structurally related phospholipids (B1166683) can also act as agonists. A wide range of synthetic and natural compounds have been identified as PAFR antagonists, some of which have been investigated in clinical trials.

Quantitative Data on Ligand-Receptor Interactions

The following tables summarize key quantitative data regarding the interaction of agonists and antagonists with the Platelet-Activating Factor Receptor.

Table 1: Agonist Binding and Potency

| Agonist | Parameter | Value | Cell/Tissue Type | Reference |

| Platelet-Activating Factor (PAF) | Kd | 4.74 ± 2.59 nM | Rat Peritoneal Polymorphonuclear Leukocytes | [1] |

| Platelet-Activating Factor (PAF) | EC50 (IP3 Production) | 1.2 ± 0.3 nM | Human Platelets | [2] |

Table 2: Antagonist Potency (IC50 Values)

| Antagonist | IC50 | Assay | Cell/Tissue Type | Reference |

| WEB 2086 | 0.17 µM | Platelet Aggregation | Human Platelets | [3] |

| WEB 2086 | 0.36 µM | Neutrophil Aggregation | Human Neutrophils | [3] |

| WEB 2086 | 33 ± 12 µM | IP3 Formation | Human Platelets | [2] |

| Rupatadine | 2.9 µM | Platelet Aggregation | Rabbit Platelet-Rich Plasma | [4] |

| CV-6209 | 75 nM | Platelet Aggregation | Rabbit Platelets | [5] |

| CV-6209 | 170 nM | Platelet Aggregation | Human Platelets | [5] |

| Ginkgolide B | 0.273 mmol/L | PAF Binding | Not Specified | [6] |

| TCV-309 | 33 nM | Platelet Aggregation | Rabbit Platelets | [5] |

| TCV-309 | 58 nM | Platelet Aggregation | Human Platelets | [5] |

| Apafant | 170 nM | Platelet Aggregation | Human Platelets | [7] |

| Apafant | 360 nM | Neutrophil Aggregation | Human Neutrophils | [7] |

| R-74,654 | 0.59 µM | Platelet Aggregation | Rabbit Platelets | [2] |

| R-74,717 | 0.27 µM | Platelet Aggregation | Rabbit Platelets | [2] |

PAFR Signaling Pathways

Upon agonist binding, PAFR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins and subsequent downstream signaling cascades. The primary signaling pathways are detailed below.

Gq/11-Mediated Pathway

PAFR predominantly couples to Gαq/11, which activates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The rise in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), which in turn phosphorylates a variety of cellular proteins, leading to diverse physiological responses such as platelet aggregation, smooth muscle contraction, and inflammatory mediator release.

Gi/o-Mediated Pathway

PAFR can also couple to Gαi/o proteins. Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway can modulate the activity of other signaling pathways and contribute to cellular responses like chemotaxis.

Mitogen-Activated Protein Kinase (MAPK) Cascade

PAFR activation can trigger the MAPK signaling cascade, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. This is often mediated through PKC activation or via transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). The MAPK pathways are crucial for regulating gene expression, cell proliferation, differentiation, and apoptosis. In cancer, PAFR-mediated activation of ERK1/2 has been linked to increased tumor cell growth and invasion.[8]

β-Arrestin-Mediated Signaling and Receptor Regulation

Following activation, PAFR is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins to the receptor. β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the receptor. β-arrestins also act as adaptors for clathrin-mediated endocytosis, leading to the internalization of the receptor. Beyond its role in desensitization, β-arrestin can function as a signal transducer by scaffolding various signaling proteins, such as components of the MAPK cascade, thereby initiating G-protein-independent signaling pathways.

Role of PAFR in Disease

PAFR is implicated in a wide range of pathological conditions due to its pro-inflammatory and pro-thrombotic actions.

-

Inflammatory and Allergic Diseases: PAF is a potent mediator of inflammation and allergic reactions. It increases vascular permeability, induces bronchoconstriction, and promotes the chemotaxis and activation of inflammatory cells. PAFR antagonists have been investigated for the treatment of asthma and allergic rhinitis. Rupatadine, a dual antagonist of histamine (B1213489) H1 and PAF receptors, is clinically used for allergic conditions.[8][9][10][11]

-

Cardiovascular Disease: PAFR activation contributes to platelet aggregation, thrombosis, and atherosclerosis.[12] It is involved in the inflammatory processes within atherosclerotic plaques and can contribute to myocardial ischemia/reperfusion injury by promoting inflammation, oxidative stress, and apoptosis.[13]

-

Cancer: PAFR is overexpressed in various cancers, including ovarian, lung, and prostate cancer.[8][14][15] Its activation can promote tumor growth, angiogenesis, invasion, and metastasis through pathways involving Src, FAK, PI3K, and MAPK.[14] Consequently, PAFR is being explored as a potential therapeutic target in oncology.

-

Neuroinflammation: PAFR is involved in neuroinflammatory processes and has been implicated in the pathophysiology of neurodegenerative diseases and brain injury.[16][17] PAFR antagonists have shown neuroprotective effects in preclinical models by reducing inflammation and apoptosis.[18][19]

-

Sepsis and Acute Pancreatitis: PAF is a key mediator in the systemic inflammatory response syndrome (SIRS) associated with sepsis and severe acute pancreatitis.[11] The PAFR antagonist Lexipafant has been evaluated in clinical trials for severe acute pancreatitis, showing some potential to reduce organ failure.[5][6][14][15][20]

PAFR as a Therapeutic Target

The central role of PAFR in inflammation and other disease processes has made it an attractive target for drug development. Numerous PAFR antagonists have been developed and evaluated in preclinical and clinical studies.

Table 3: Status of Selected PAFR Antagonists

| Antagonist | Development Status | Therapeutic Area(s) of Investigation | Key Findings from Studies |

| Lexipafant | Clinical Trials (Phase II/III) | Acute Pancreatitis, Sepsis | Showed a reduction in organ failure in some studies of severe acute pancreatitis, but overall results have been mixed.[5][6][14][15][20] |

| Rupatadine | Marketed | Allergic Rhinitis, Urticaria | Effective as a dual antagonist of histamine H1 and PAF receptors for allergic conditions.[4][8][9][10][11] |

| WEB 2086 (Apafant) | Preclinical / Clinical (Phase II) | Asthma, Platelet Aggregation | Potent PAF antagonist in preclinical models.[2][3][18][21] Clinical trials in asthma did not show significant efficacy.[13][16] |

| Ginkgolides (e.g., BN52021) | Preclinical / Clinical | Ischemic Stroke, Neuroinflammation | Natural products from Ginkgo biloba with PAFR antagonistic activity.[22] Showed neuroprotective effects in preclinical models.[18][19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PAFR function.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of PAFR in a given sample, or to measure the binding affinity (Ki) of unlabeled competitor ligands.

Materials:

-

Cell membranes or whole cells expressing PAFR

-

[3H]-PAF (radioligand)

-

Unlabeled PAF or competitor compound

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

Wash Buffer (ice-cold)

-

Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

-

96-well filter plates and vacuum manifold (cell harvester)

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in binding buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add in order:

-

Binding buffer

-

Unlabeled competitor compound at various concentrations (for competition assays) or buffer (for saturation assays).

-

Cell membrane preparation (e.g., 50-100 µg protein/well).

-

[3H]-PAF at a fixed concentration (for competition assays, typically near its Kd) or varying concentrations (for saturation assays).

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold. This separates bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Saturation Assay: Plot specific binding (total binding - non-specific binding) against the concentration of [3H]-PAF. Analyze the data using non-linear regression to determine Kd and Bmax.

-

Competition Assay: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay (Fluo-4)

This assay measures the increase in intracellular calcium concentration following PAFR activation, a hallmark of Gq-mediated signaling.

Materials:

-

Adherent or suspension cells expressing PAFR

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127 (to aid dye loading)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3)

-

PAF or other agonist

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

-

Dye Loading Solution Preparation: Prepare a loading solution containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.

-

Cell Loading: Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for de-esterification of the dye within the cells.

-

Washing: Gently wash the cells with Assay Buffer to remove extracellular dye.

-

Measurement: Place the plate in a fluorescence microplate reader. Measure baseline fluorescence (Excitation ~490 nm, Emission ~515 nm).

-

Stimulation: Add PAF or another agonist to the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity (F/F0, where F is the fluorescence at a given time and F0 is the baseline fluorescence) is proportional to the change in intracellular calcium concentration. Plot the fluorescence intensity change over time to visualize the calcium transient. Dose-response curves can be generated to determine the EC50 of the agonist.

Transwell Chemotaxis Assay

This assay measures the ability of cells to migrate along a chemotactic gradient, a key function mediated by PAFR in immune cells.

Materials:

-

Transwell inserts (with a porous membrane, e.g., 8 µm pores for neutrophils)

-

24-well plates

-

Cell type of interest (e.g., neutrophils, monocytes)

-

Chemoattractant (PAF)

-

Assay Medium (e.g., serum-free or low-serum medium)

-

Fixation and staining reagents (e.g., methanol, crystal violet) or a method for cell quantification (e.g., flow cytometry)

Procedure:

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate.

-

Chemoattractant Gradient: Add Assay Medium containing the chemoattractant (PAF at various concentrations) to the lower chamber (the well). Add Assay Medium without the chemoattractant to the upper chamber (the insert) as a negative control.

-

Cell Seeding: Resuspend the cells in Assay Medium and add a defined number of cells (e.g., 1 x 105) to the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (e.g., 1-3 hours, depending on the cell type).

-

Removal of Non-migrated Cells: After incubation, carefully remove the insert from the well. Gently wipe the upper surface of the membrane with a cotton swab to remove cells that have not migrated.

-

Quantification of Migrated Cells:

-

Staining Method: Fix the migrated cells on the lower surface of the membrane with methanol, then stain with crystal violet. After washing and drying, count the stained cells in several fields of view under a microscope.

-

Flow Cytometry: Collect the cells that have migrated into the lower chamber and count them using a flow cytometer with counting beads.

-

-

Data Analysis: Quantify the number of migrated cells for each condition. Plot the number of migrated cells against the concentration of the chemoattractant to generate a chemotactic dose-response curve.

Conclusion

The Platelet-Activating Factor Receptor is a multifaceted GPCR with profound implications for human health and disease. Its intricate signaling networks and widespread expression underscore its importance as a subject of continued research and a promising target for therapeutic intervention. This guide provides a foundational resource for professionals in the field, offering both a theoretical framework and practical methodologies to advance the understanding and manipulation of PAFR-mediated processes. The continued exploration of PAFR biology will undoubtedly unveil new opportunities for the development of novel diagnostics and therapies for a range of inflammatory, cardiovascular, and oncologic conditions.

References

- 1. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. | BioWorld [bioworld.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. researchgate.net [researchgate.net]

- 11. Rupatadine: efficacy and safety of a non-sedating antihistamine with PAF-antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchhub.com [researchhub.com]

- 13. The effect of the orally active platelet-activating factor antagonist WEB 2086 in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Double blind, randomised, placebo controlled study of a platelet activating factor antagonist, lexipafant, in the treatment and prevention of organ failure in predicted severe acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Randomized, double-blind phase II trial of Lexipafant, a platelet-activating factor antagonist, in human acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scientificlabs.co.uk [scientificlabs.co.uk]

- 18. Inhibitory effect of oral WEB 2086, a novel selective PAF-acether antagonist, on ex vivo platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Pardon Our Interruption [opnme.com]

- 22. Frontiers | Platelet-activating factor receptor antagonists of natural origin for acute ischemic stroke: a systematic review of current evidence [frontiersin.org]

A Deep Dive into the Nuances of PAF Signaling: A Comparative Analysis of Methylcarbamyl PAF C-8 and Endogenous PAF

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive comparison of the synthetic platelet-activating factor (PAF) analog, Methylcarbamyl PAF C-8, and its natural counterpart, endogenous PAF. We will explore their structural distinctions, differential biological activities, and metabolic fates. This document aims to equip researchers with the foundational knowledge to effectively utilize these molecules in experimental settings and to inform the development of novel therapeutics targeting the PAF signaling pathway.

Structural and Functional Divergence: An Overview

Endogenous Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid mediator, chemically identified as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine. It plays a pivotal role in a myriad of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. The biological activity of endogenous PAF is tightly regulated, in part, by its rapid degradation by the enzyme PAF acetylhydrolase (PAF-AH), which removes the acetyl group at the sn-2 position.

This compound, a synthetic analog of PAF, is formally known as 1-O-octyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine[1]. The key structural modification in this analog is the replacement of the acetyl group at the sn-2 position with a methylcarbamyl group. This seemingly subtle alteration has profound functional consequences. The carbamyl linkage is resistant to hydrolysis by PAF-AH, rendering this compound a non-metabolizable analog with a significantly extended biological half-life of over 100 minutes in platelet-poor plasma[1][2]. This enhanced stability makes it a valuable tool for studying PAF receptor-mediated signaling without the confounding variable of rapid degradation.

Comparative Biological Activity: A Quantitative Perspective

Both endogenous PAF and this compound exert their effects through binding to and activating the PAF receptor, a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events. While both are potent agonists, their efficacy and the duration of their action differ significantly due to their metabolic stability.

Table 1: Comparative Binding Affinity of PAF Analogs to the PAF Receptor

| Compound | Cell Type | Dissociation Constant (Kd) | Reference |

| Endogenous PAF (C16) | Human Polymorphonuclear Neutrophils | 0.2 nM | [3] |

| Methylcarbamyl PAF (C16) | Human Polymorphonuclear Neutrophils | 1.1 nM | [3] |

Note: Data for the C-8 analog of Methylcarbamyl PAF was not available in the cited literature. The C-16 analog is presented as a close surrogate for comparative purposes.

Table 2: Comparative Potency in Platelet Aggregation

| Compound | Potency Relative to Endogenous PAF (C16) | Reference |

| Methylcarbamyl PAF (C16) | Nearly equipotent | [1][4] |

Delving into the Mechanism: The PAF Receptor Signaling Pathway

Upon ligand binding, the PAF receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins, primarily Gq, Gi, and G12/13. This initiates a complex network of downstream signaling cascades, ultimately culminating in diverse cellular responses.

Caption: PAF Receptor Signaling Cascade.

Experimental Protocols: A Guide to Comparative Analysis

To discern the functional differences between this compound and endogenous PAF, a series of well-defined experimental protocols are essential.

Synthesis of 1-O-alkyl-2-N-methylcarbamyl-glycerophosphocholine